Poly(Glutamic Acid, Alanine) Sodium Salt is a synthetic polypeptide composed of glutamic acid and alanine residues. It is classified as a polyamino acid and is notable for its applications in various scientific fields, including biochemistry and materials science. The compound is characterized by its ability to form hydrogels and its potential use in drug delivery systems due to its biocompatibility and biodegradability.
The sodium salt of poly(glutamic acid, alanine) is synthesized through the polymerization of the respective amino acids. This compound can be sourced from various suppliers specializing in synthetic polymers, with specifications including different molecular weights depending on the intended application.
Poly(Glutamic Acid, Alanine) Sodium Salt falls under the category of synthetic polypeptides. It is also classified as a negatively charged polyelectrolyte, which allows it to interact with positively charged molecules and surfaces.
The synthesis of Poly(Glutamic Acid, Alanine) Sodium Salt typically involves the following methods:
Poly(Glutamic Acid, Alanine) Sodium Salt consists of repeating units of glutamic acid and alanine linked by peptide bonds. The general structure can be represented as follows:
where indicates the number of repeating units.
Poly(Glutamic Acid, Alanine) Sodium Salt can undergo several chemical reactions:
The mechanism of action for Poly(Glutamic Acid, Alanine) Sodium Salt primarily involves its interaction with biological systems:
Studies have shown that modifications to the polymer structure can enhance its bioactivity and stability in biological environments .
Poly(Glutamic Acid, Alanine) Sodium Salt has several scientific applications:
RimK enzymes catalyze ATP-dependent α-amide bond formation in polyglutamate chains, enabling the synthesis of poly-α-glutamic acid (α-PGA) with strict stereochemical control. Originally identified as ribosomal protein S6 modifiers in Escherichia coli K-12, RimK exhibits exceptional thermal stability (retaining 86% activity after 15 min at 55°C) and pH-dependent polymerization behavior [1]. Structural studies reveal that RimK homologs from Pseudomonas species lack the self-limiting activity observed in E. coli, allowing near-unlimited glutamate addition under optimal conditions [3]. This enzymatic approach overcomes traditional challenges in α-linked polypeptide synthesis, as it operates efficiently with unprotected L-glutamic acid monomers in aqueous buffers, eliminating the need for organic solvents or protecting groups [1]. The polymerization proceeds stepwise from the C-terminus, with MALDI-TOF mass spectrometry confirming glutamate polymers up to 46-mers at pH 9.0 [1].
Table 1: RimK-Catalyzed Polyglutamate Synthesis Optimization
Parameter | Optimal Condition | Effect on Polymerization |
---|---|---|
pH | 9.0 | Maximizes chain length (46-mer observed) |
Temperature | 30-55°C | >85% activity retention at 55°C |
ATP Concentration | 12.5 mM | Essential for aminoacyl-phosphate intermediate |
Mg²⁺ Presence | Required (12.5 mM) | Cofactor for ATP hydrolysis |
The RimK catalytic mechanism involves a three-step ATP hydrolysis cycle: (1) Glutamate activation via adenylation, (2) Formation of a glutamate-phosphate intermediate, and (3) Nucleophilic attack by the terminal carboxylate of the growing peptide chain [1] [3]. Crystal structures of RimK homologs reveal a conserved active site that positions glutamate precisely for α-carboxyl linkage formation, while excluding γ-carboxyl participation [3]. ATP hydrolysis drives this energetically unfavorable peptide bond formation, with the enzyme hydrolyzing ATP to ADP and inorganic phosphate (Pi) during each elongation cycle [1]. Kinetic studies demonstrate Michaelis-Menten constants (Km) of 0.8 mM for glutamate and 0.2 mM for ATP in E. coli RimK, highlighting its high substrate affinity [1]. The tetrameric quaternary structure observed in both E. coli and Pseudomonas RimK homologs suggests that oligomerization is essential for catalytic activity, potentially facilitating allosteric regulation [3].
Controlled incorporation of alanine into polyglutamate backbones enables precise modulation of hydrophobicity, crystallinity, and charge density. Research indicates that a 4:1 Glu:Ala molar feed ratio yields copolymers with optimal amphiphilic balance for self-assembly applications [1] [6]. This composition provides sufficient carboxylic acid density (from glutamate) for water solubility and functionalization, while alanine residues introduce hydrophobic domains that promote secondary structure formation. Lower Ala content (e.g., 1:10 Glu:Ala) significantly reduces aqueous solubility due to diminished charge density, whereas higher Ala ratios (e.g., 1:4) enhance β-sheet formation, as confirmed by circular dichroism spectroscopy [6]. The sodium salt form of poly(Glu, Ala) with 4:1 ratio demonstrates molecular weights of 20-50 kDa, ideal for nanoparticle formation [4] [6].
Table 2: Impact of Glu:Ala Feed Ratio on Copolymer Properties
Glu:Ala Ratio | Water Solubility | Dominant Secondary Structure | Ideal Application |
---|---|---|---|
4:1 | High | Random coil | Drug conjugation, hydrogels |
1:1 | Moderate | α-Helix | Membrane interactions |
1:4 | Low | β-Sheet | Structural biomaterials |
Controlled depolymerization of poly(Glu, Ala) sodium salt enables precise molecular weight tuning for specific biomedical applications. Alkaline hydrolysis (0.1-1M NaOH, 37-60°C) selectively cleaves glutamyl-alanine peptide bonds due to the enhanced lability of alanine-terminal residues [5] [8]. This method produces low-molecular-weight fragments (5-15 kDa) suitable for renal clearance in drug delivery systems. Alternatively, enzymatic degradation using γ-glutamyl transpeptidase (GTP) targets γ-carboxyl linkages but exhibits reduced activity against α-linked polyglutamate chains [5]. Microbial fermentation-derived poly(Glu, Ala) shows accelerated biodegradation compared to synthetic variants due to the presence of esterase-producing bacteria like Bacillus subtilis in fermentation broths [5] [6]. Degradation kinetics follow first-order kinetics, with rate constants (k) ranging from 0.05 day⁻¹ (high Mw) to 0.2 day⁻¹ (low Mw) under physiological conditions [8].
The pendant carboxyl groups in poly(Glu, Ala) sodium salt serve as versatile handles for bioconjugation via carbodiimide chemistry (EDC/NHS). This enables: (1) Covalent attachment of chemotherapeutic agents (e.g., cisplatin, doxorubicin) through pH-labile hydrazone linkages, (2) Grafting of cell-penetrating peptides (e.g., TAT, RGD) for targeted delivery, and (3) PEGylation to enhance circulatory half-life [1] [5] [6]. The glutamate-rich sequences facilitate calcium ion chelation, enabling mineralization for bone tissue engineering scaffolds [6]. For stimuli-responsive systems, primary amines in bioactive molecules can be conjugated to glutamate γ-carboxyls, preserving the α-carboxyls for backbone integrity. The optimal degree of functionalization ranges from 15-30% to prevent copolymer precipitation while maintaining bioactivity [5].
Table 3: Bioconjugation Strategies for Poly(Glu, Ala) Sodium Salt
Conjugation Target | Chemistry | Functional Group Utilized | Application Example |
---|---|---|---|
Anticancer drugs | Hydrazone linkage | γ-COOH of Glu | pH-responsive drug release |
Targeting peptides | Amide bond (EDC/NHS) | γ-COOH of Glu | Tumor-homing nanoparticles |
Polyethylene glycol | Epoxide-amine reaction | Primary amine of Ala | Stealth nanoparticles |
Hydroxyapatite | Calcium chelation | α-COOH backbone | Bone regeneration scaffolds |
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